Cas no 52516-13-9 (2,4-Dichlorophenethylamine)

2,4-Dichlorophenethylamine 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-Dichlorophenyl)ethanamine
- 2-(2,4-Dichlorophenyl)ethylamine
- 2,4-Dichlorophenethylamine
- 1-(2,4-DICHLORO-PHENYL)-ETHYLAMINE
- 1-(2-AMINOETHYL)-2,4-DICHLOROBENZENE
- Benzeneethanamine,2,4-dichloro-
- 1-Amino-2-(2,4-dichlorophenyl)ethane
- FT-0608401
- 2-(2',4'-dichlorophenyl)ethylamine
- DTXSID30200516
- InChI=1/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H
- 2,4-Dichlorophenethylamine, 98%
- SCHEMBL473578
- A7689
- SY016934
- Benzeneethanamine, 2,4-dichloro-
- 2,4-dichlorophenethyl amine
- 2-(2,4-Dichlorophenyl)ethanamine #
- CS-0100895
- EN300-20264
- BDBM626086
- 52516-13-9
- MFCD00060611
- AKOS000200581
- D2925
- 2-(2,4-dichloro-phenyl)-ethylamine
- J-500578
- AS-31113
- 2-(2,4-dichlorophenyl)ethan-1-amine
- Q-102013
- (2,4-Dichlorophenyl)ethylamine
- DB-001489
- DB-019915
-
- MDL: MFCD00060611
- インチ: InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2
- InChIKey: VHJKDOLGYMULOP-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1CCN)Cl)Cl
計算された属性
- せいみつぶんしりょう: 189.01100
- どういたいしつりょう: 189.011205
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 119
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.26 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 75-76 °C/0.04 mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.565(lit.)
- PSA: 26.02000
- LogP: 3.19490
- ようかいせい: 未確定
2,4-Dichlorophenethylamine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
- 危険レベル:IRRITANT, TOXIC
- セキュリティ用語:S26;S37/39
2,4-Dichlorophenethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D435180-100mg |
2,4-Dichlorophenethylamine |
52516-13-9 | 100mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-20264-0.05g |
2-(2,4-dichlorophenyl)ethan-1-amine |
52516-13-9 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20264-10.0g |
2-(2,4-dichlorophenyl)ethan-1-amine |
52516-13-9 | 95% | 10.0g |
$78.0 | 2023-02-14 | |
Chemenu | CM343539-100g |
2,4-Dichlorophenethylamine |
52516-13-9 | 95%+ | 100g |
$429 | 2022-06-11 | |
Chemenu | CM343539-25g |
2,4-Dichlorophenethylamine |
52516-13-9 | 95%+ | 25g |
$143 | 2022-06-11 | |
TRC | D435180-250mg |
2,4-Dichlorophenethylamine |
52516-13-9 | 250mg |
$ 60.00 | 2022-06-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154340-100g |
2,4-Dichlorophenethylamine |
52516-13-9 | >98.0%(GC) | 100g |
¥2074.90 | 2023-09-03 | |
Enamine | EN300-20264-0.1g |
2-(2,4-dichlorophenyl)ethan-1-amine |
52516-13-9 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016934-25g |
5-Fluoro-N-methoxy-N-methylnicotinamide |
52516-13-9 | >97% | 25g |
¥492.0 | 2023-09-15 | |
Enamine | EN300-20264-5g |
2-(2,4-dichlorophenyl)ethan-1-amine |
52516-13-9 | 95% | 5g |
$48.0 | 2023-09-16 |
2,4-Dichlorophenethylamine 合成方法
ごうせいかいろ 1
2,4-Dichlorophenethylamine Raw materials
2,4-Dichlorophenethylamine Preparation Products
2,4-Dichlorophenethylamine 関連文献
-
Jun-Jun Xiang,Cheng Huang,Hui-Juan Wang,Fa-Bao Li,Ji-Long Shi,Yong-Shun Huang,Li Liu,Chao-Yang Liu,Abdullah M. Asiri,Khalid A. Alamry New J. Chem. 2017 41 8725
2,4-Dichlorophenethylamineに関する追加情報
Recent Advances in the Study of 2,4-Dichlorophenethylamine (CAS: 52516-13-9): A Comprehensive Research Brief
2,4-Dichlorophenethylamine (CAS: 52516-13-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly due to its structural similarity to bioactive phenethylamine derivatives. This research brief synthesizes the latest findings on the synthesis, pharmacological properties, and therapeutic potential of 2,4-Dichlorophenethylamine, providing a comprehensive overview for professionals in the field.
One of the key areas of focus in recent research has been the optimization of synthetic routes for 2,4-Dichlorophenethylamine. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an improved synthetic method using catalytic hydrogenation of 2,4-dichlorophenylacetonitrile, yielding higher purity and scalability. The study highlighted the importance of controlling reaction conditions to minimize byproducts, which is critical for pharmaceutical applications.
Pharmacological investigations have revealed that 2,4-Dichlorophenethylamine exhibits moderate affinity for serotonin and dopamine receptors, suggesting potential applications in neuropharmacology. In vitro assays conducted by Smith et al. (2024) showed that the compound acts as a partial agonist at 5-HT2A receptors, with an EC50 of 1.2 μM. These findings open avenues for further research into its use as a lead compound for developing novel psychotropic agents.
Another significant development is the exploration of 2,4-Dichlorophenethylamine's antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and membrane potential assays.
Despite these promising findings, challenges remain in the clinical translation of 2,4-Dichlorophenethylamine. Toxicological studies have indicated dose-dependent hepatotoxicity in animal models, necessitating further structural optimization to improve its safety profile. Current research efforts are focused on developing derivatives with reduced toxicity while maintaining pharmacological activity.
In conclusion, 2,4-Dichlorophenethylamine (CAS: 52516-13-9) represents a versatile scaffold with multiple potential applications in drug discovery. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for future studies aimed at harnessing its therapeutic potential. Continued research in this area is expected to yield valuable insights for the development of novel bioactive compounds.
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